![molecular formula C15H11NO5 B1292299 4-Acetoxy-3'-nitrobenzophenone CAS No. 890099-62-4](/img/structure/B1292299.png)
4-Acetoxy-3'-nitrobenzophenone
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Description
4-Acetoxy-3’-nitrobenzophenone is an organic compound that belongs to the class of benzophenones . It is usually synthesized by the reaction of 4-acetamidobenzenesulfonyl chloride and 3-nitrobenzoyl chloride.
Synthesis Analysis
The synthesis of 4-Acetoxy-3’-nitrobenzophenone involves taking N-p-methoxypheny-N-(acetyl) methyleneimine as a raw material and carrying out cyclization reaction . The reaction involves the use of a phase transfer catalyst, which has the advantages of shortening the reaction period, improving the reaction total yield, and improving the reaction yield and product purity .Molecular Structure Analysis
The molecular formula of 4-Acetoxy-3’-nitrobenzophenone is C15H11NO5 . The InChI code is 1S/C15H11NO5/c1-10(17)21-14-4-2-3-12(9-14)15(18)11-5-7-13(8-6-11)16(19)20/h2-9H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Acetoxy-3’-nitrobenzophenone is 285.25 g/mol . It has a computed XLogP3 value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications
Chemical Education
In chemical education, 4-Acetoxy-3’-nitrobenzophenone is used to demonstrate various chemical reactions and principles. It provides a practical example for teaching concepts such as nitration, acetylation, and the electronic effects of substituents on benzene rings.
Each of these applications showcases the versatility and importance of 4-Acetoxy-3’-nitrobenzophenone in scientific research. Its unique chemical properties make it a valuable compound across multiple fields of study .
properties
IUPAC Name |
[4-(3-nitrobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-10(17)21-14-7-5-11(6-8-14)15(18)12-3-2-4-13(9-12)16(19)20/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRLBGPZDRRKTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641707 |
Source
|
Record name | 4-(3-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3'-nitrobenzophenone | |
CAS RN |
890099-62-4 |
Source
|
Record name | 4-(3-Nitrobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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